molecular formula C18H17Cl2NO3 B2450209 6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol CAS No. 439110-78-8

6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol

Cat. No.: B2450209
CAS No.: 439110-78-8
M. Wt: 366.24
InChI Key: PALXEUVWNGHGKV-UHFFFAOYSA-N
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Description

6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring fused with a dichlorophenyl group and a pyrrolidinylmethyl substituent, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole core, followed by the introduction of the dichlorophenyl group through electrophilic aromatic substitution. The final step involves the addition of the pyrrolidinylmethyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and pyrrolidinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups to the benzodioxole or pyrrolidinylmethyl moieties.

Scientific Research Applications

6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxole
  • 6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxane

Uniqueness

6-[(3,4-Dichlorophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)-pyrrolidin-1-ylmethyl]-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c19-13-4-3-11(7-14(13)20)18(21-5-1-2-6-21)12-8-16-17(9-15(12)22)24-10-23-16/h3-4,7-9,18,22H,1-2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALXEUVWNGHGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC(=C(C=C2)Cl)Cl)C3=CC4=C(C=C3O)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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